

Application Notes and Protocols for ONC201 in Mouse Xenograft Models

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Compound of Interest

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These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of ONC201 in mouse xenograft models. The information is compiled from preclinical studies to guide the design and execution of in vivo efficacy experiments.

I. Introduction to ONC201

ONC201, also known as TIC10 or dordaviprone, is a first-in-class, orally active small molecule with antitumor activity.^[1] Its mechanism of action is multifaceted, primarily involving the antagonism of dopamine D2-like receptors (DRD2 and DRD3) and the activation of the integrated stress response (ISR).^{[2][3]} This leads to the upregulation of the pro-apoptotic ligand TRAIL and its receptor DR5, ultimately inducing cancer cell death.^[2] Additionally, ONC201 has been shown to activate the mitochondrial caseinolytic protease P (ClpP).^{[3][4]} A key advantage of ONC201 is its ability to cross the blood-brain barrier, making it a promising agent for central nervous system tumors.^{[2][4]}

II. Recommended Dosage and Administration

The dosage and administration schedule of ONC201 in mouse xenograft models can vary depending on the tumor type and the specific experimental goals. Preclinical studies have explored a range of doses and frequencies, with the following tables summarizing the key findings.

Table 1: Recommended ONC201 Dosage in Various Mouse Xenograft Models

Cancer Type	Cell Line	Mouse Strain	Dosage	Administration Route	Frequency	Reference
Colorectal Cancer	HCT116 p53-/-	Athymic nu/nu	25 - 100 mg/kg	Oral or IP	Weekly, every 2, 3, or 4 weeks	[5]
Colorectal Cancer	HT-29	Athymic nu/nu	50 - 100 mg/kg	Oral or IP	Weekly	[5]
Breast Cancer	MDA-MB-231	Athymic nu/nu	100 mg/kg	Oral or IP	Weekly	[5]
Glioblastoma	-	-	25 mg/kg	Oral	Once every 2 weeks	[6]
H3K27M-mutant Glioma	PPK mouse model	-	125 mg/kg	-	Once a week	[7]

Note: Studies have indicated that weekly oral dosing of ONC201 appears to be as effective as daily treatment and more efficacious than less-frequent dosing in mice.[5] No significant difference in efficacy was observed between oral and intraperitoneal (IP) administration over a range of 25 to 100 mg/kg every two weeks.[5]

III. Experimental Protocols

This section provides detailed protocols for preparing and administering ONC201 and for establishing subcutaneous xenograft models.

A. ONC201 Formulation and Administration

1. Formulation for Oral Gavage:

A common vehicle for the oral administration of ONC201 is a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.[8]

- Materials:
 - ONC201 powder
 - Methylcellulose
 - Tween 80
 - Sterile water
 - Stir plate and stir bar
 - Sterile conical tubes
- Procedure:
 - Prepare the vehicle solution by dissolving methylcellulose and Tween 80 in sterile water.
 - Calculate the required amount of ONC201 based on the desired dose (e.g., 50-100 mg/kg) and the body weight of the mice.
 - Suspend the calculated amount of ONC201 powder in the prepared vehicle solution.
 - Stir the suspension continuously to ensure homogeneity before and during administration.

2. Administration via Oral Gavage:

- Materials:
 - Oral gavage needles (20-22 gauge, with a ball tip)
 - 1 mL syringes
 - Animal scale
- Procedure:
 - Weigh each mouse to determine the precise volume of the ONC201 suspension to be administered.

- Gently restrain the mouse.
- Insert the gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.
- Monitor the mouse briefly after administration to ensure there are no signs of distress.

B. Subcutaneous Xenograft Model Establishment

1. Cell Culture:

- Culture the desired human cancer cell line (e.g., HT-29, HCT116) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
- Passage the cells regularly to maintain them in the exponential growth phase.

2. Cell Preparation for Implantation:

- When cells reach 70-80% confluency, harvest them using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Perform a cell count using a hemocytometer or an automated cell counter and assess viability (typically >95%).
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×10^7 to 5×10^7 cells/mL.[8] Keep the cell suspension on ice.

3. Subcutaneous Implantation:

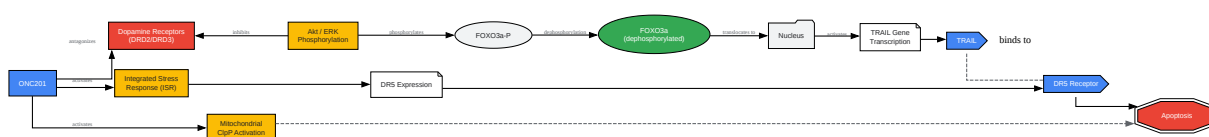
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-gauge needle.[8]

4. Tumor Growth Monitoring:

- Monitor the mice regularly for tumor formation.
- Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
- Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.^[8]
- When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

IV. Signaling Pathways and Experimental Workflow Diagrams

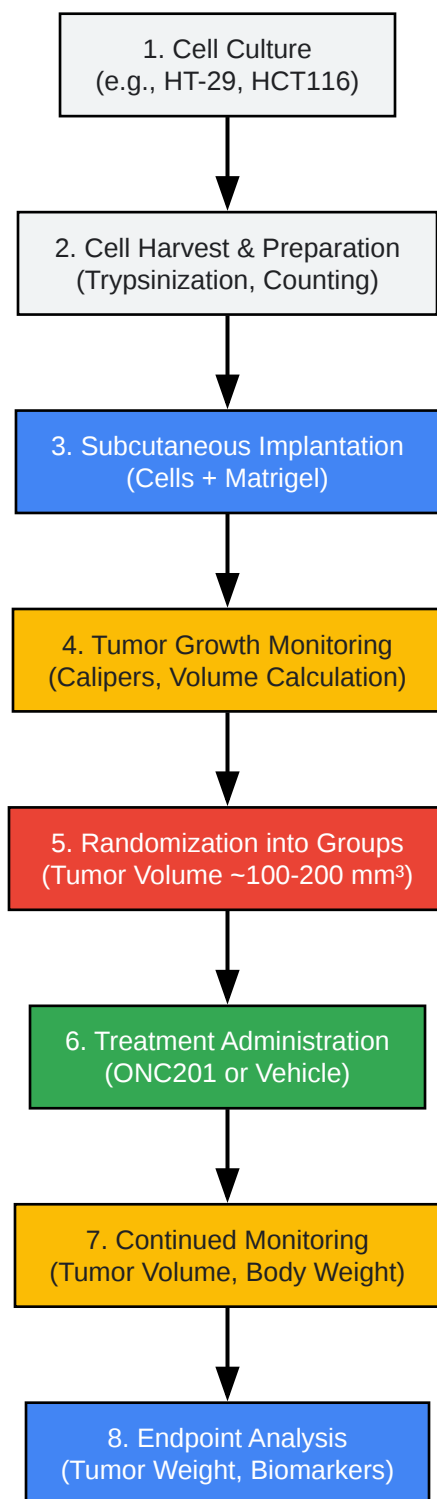
A. ONC201 Signaling Pathway



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Caption: Simplified signaling pathway of ONC201.

B. Experimental Workflow for In Vivo Efficacy Study



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